
3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted 3H-pyrazoles involves an intramolecular cycloaddition strategy . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds is influenced by the unique physicochemical properties of the fluorine atom . The trifluoromethyl group is sterically the next smallest atom after hydrogen but has the largest electronegativity .Physical And Chemical Properties Analysis
The unique physicochemical properties of the fluorine atom contribute to the properties of trifluoromethyl compounds . For example, the hydrophobic constant of 3-(trifluoromethyl)pyridine is 1.7, which can provide TFMP-containing compounds with many advantages, such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity .Applications De Recherche Scientifique
Antifungal Applications
This compound has shown promising results in antifungal activities . It has been effective against a variety of fungal pathogens such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum . These properties make it a potential candidate for developing new antifungal agents that could be used in agriculture to protect crops or in medicine to treat fungal infections.
Insecticidal Properties
Research indicates moderate insecticidal activities against pests like Mythimna separata and Spodoptera frugiperda . Although the activities were lower than those of chlorantraniliprole, the compound’s efficacy suggests it could be optimized for pest control in agricultural settings.
Anticancer Potential
The compound has demonstrated certain anticancer activities against cell lines such as PC3, K562, Hela, and A549 . While its effectiveness is lower compared to doxorubicin, it opens up avenues for further research into cancer therapeutics, particularly in designing molecules that can target cancer cells selectively.
Agrochemical Applications
In the agrochemical industry, derivatives of this compound are utilized for crop protection . The trifluoromethyl group, in particular, is a common feature in many pesticides, indicating the potential of this compound in developing new agrochemicals .
Pharmaceutical Research
The compound’s derivatives are also found in pharmaceutical products , with several undergoing clinical trials. This highlights its importance in drug development, especially in creating medications with improved efficacy and safety profiles .
Material Science
In material science, derivatives of this compound are used for molecular imprinting in polymers. This application is particularly promising for creating selective sensors and adsorbents .
Synthesis of Bioactive Molecules
The compound serves as a key intermediate in the synthesis of bioactive molecules. Its incorporation into various structures has led to compounds with anti-cancer, anti-bacterial, and anti-fungal activities.
Organic Chemistry Research
Finally, in organic chemistry, the compound is involved in C–F bond activation studies. These studies are crucial for understanding the reactivity of fluorinated compounds and developing new synthetic methodologies .
Mécanisme D'action
Target of Action
It’s structurally similar to 1-phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole , which targets Prostaglandin G/H synthase 2 . This enzyme plays a crucial role in the conversion of arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis .
Mode of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Organofluorine compounds, including those with a trifluoromethyl group, have been shown to affect various biochemical pathways .
Pharmacokinetics
Compounds with a trifluoromethyl group, such as flutamide, have been shown to undergo extensive first-pass metabolism, with major metabolites including 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline .
Result of Action
Structurally similar compounds have shown promising results in anti-cancer properties .
Action Environment
It’s known that trifluoromethyl-containing compounds can be environmentally stable due to the strength of the carbon-fluorine bond .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O/c6-5(7,8)3-1-2(11-12-3)4(13)10-9/h1H,9H2,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBBGINYUCUQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

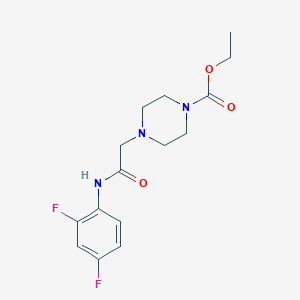
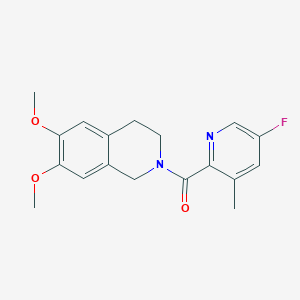
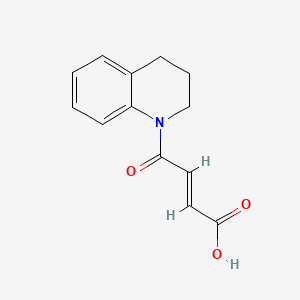
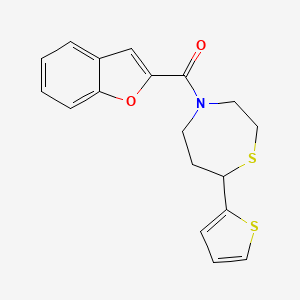
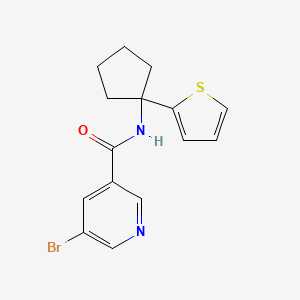

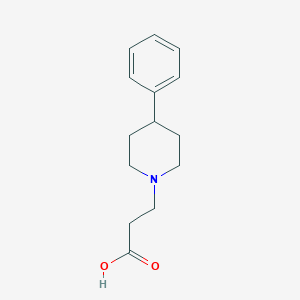
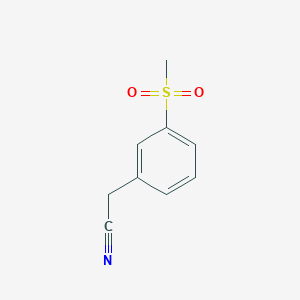

![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B2993860.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2993865.png)
![3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2993866.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2993868.png)